3-Oxo ziprasidone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S/c22-16-12-17-15(19(27)21(28)23-17)11-13(16)5-6-25-7-9-26(10-8-25)20-14-3-1-2-4-18(14)29-24-20/h1-4,11-12H,5-10H2,(H,23,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHQRPYTDLERQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC3=C(C=C2Cl)NC(=O)C3=O)C4=NSC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151253 | |

| Record name | 3-Oxo ziprasidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-56-6 | |

| Record name | 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo ziprasidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo ziprasidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-OXO ZIPRASIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C2079297J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Oxo ziprasidone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Oxo ziprasidone, a known impurity and potential metabolite of the atypical antipsychotic agent ziprasidone. The document details its chemical structure, physicochemical properties, and outlines a method for its synthesis. While extensive research exists for the parent compound, ziprasidone, this guide focuses specifically on the current scientific understanding of this compound, highlighting areas where further investigation is required, particularly concerning its pharmacological activity and biological significance.

Chemical Identity and Structure

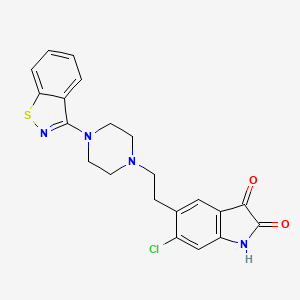

This compound, also known as Ziprasidone Impurity B, is chemically designated as 5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione.[1] Its molecular structure is characterized by the oxidation of the indolinone ring of ziprasidone at the 3-position, resulting in a diketone moiety.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione |

| Synonyms | This compound, Ziprasidone Impurity B, 5-(2-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-6-chloroindoline-2,3-dione |

| CAS Number | 1159977-56-6 |

| Molecular Formula | C₂₁H₁₉ClN₄O₂S[1] |

| Molecular Weight | 426.92 g/mol [1] |

| SMILES | Clc1cc2NC(=O)C(=O)c2cc1CCN3CCN(CC3)c4nsc5ccccc45 |

| InChI | InChI=1S/C21H19ClN4O2S/c22-16-12-17-15(19(27)21(28)23-17)11-13(16)5-6-25-7-9-26(10-8-25)20-14-3-1-2-4-18(14)29-24-20/h1-4,11-12H,5-10H2,(H,23,27,28) |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | This compound | Ziprasidone (Parent Compound) |

| Melting Point | Data not available | ~213-215 °C[2] |

| Solubility | Data not available | Slightly soluble in DMSO and methanol; essentially insoluble in water.[2][3] |

| pKa | Data not available | 13.34 ± 0.20 (predicted)[2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the oxidation of ziprasidone. While a detailed, step-by-step experimental protocol for the specific synthesis of this compound is not explicitly published, a plausible synthetic route can be inferred from the synthesis of related compounds and general organic chemistry principles. The following protocol is a proposed method based on available information.

Experimental Workflow for the Synthesis of this compound:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology:

A potential synthesis of this compound involves the oxidation of the α-carbon to the carbonyl group in the oxindole ring of ziprasidone.

-

Step 1: Oxidation of Ziprasidone

-

Dissolve ziprasidone in a suitable organic solvent such as dioxane or acetic acid.

-

Add an oxidizing agent. Common reagents for such transformations include selenium dioxide (SeO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Step 2: Work-up and Purification

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If using SeO₂, filter off the selenium byproduct.

-

Neutralize the reaction mixture, if necessary, with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.

-

-

Step 3: Characterization

-

Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

-

Biological Activity and Signaling Pathways

There is currently a significant lack of information in the scientific literature regarding the specific biological activity and effects on signaling pathways of this compound. The extensive research available focuses on the parent drug, ziprasidone.

Ziprasidone is known to be an antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[4][5] It also has a high affinity for and acts as an agonist at the 5-HT₁ₐ receptor and as an antagonist at the 5-HT₁ₔ receptor.[5] Furthermore, it inhibits the reuptake of serotonin and norepinephrine.[5]

The structural modification at the 3-position of the indolinone ring in this compound could potentially alter its receptor binding profile and pharmacological activity compared to the parent compound. However, without experimental data, any discussion on its interaction with signaling pathways remains speculative. Further in vitro and in vivo studies are necessary to elucidate the pharmacological profile of this metabolite.

Logical Relationship of Ziprasidone's Known Signaling Pathway:

Caption: Simplified diagram of Ziprasidone's known receptor interactions.

Conclusion and Future Directions

This compound is a recognized impurity of the antipsychotic drug ziprasidone. While its chemical structure and a potential synthetic route are established, there is a significant knowledge gap concerning its physicochemical properties and, more importantly, its pharmacological and toxicological profile.

Future research should prioritize the following:

-

Detailed Physicochemical Characterization: Experimental determination of melting point, solubility in various solvents, and pKa is essential for understanding its behavior in biological systems and for the development of analytical methods.

-

Pharmacological Profiling: In vitro receptor binding assays are needed to determine its affinity for dopamine, serotonin, and other relevant receptors to understand if it retains, loses, or has altered activity compared to ziprasidone.

-

Metabolic and Pharmacokinetic Studies: Investigating the formation of this compound in vivo and its subsequent metabolic fate is crucial for assessing its potential contribution to the overall therapeutic effect or side-effect profile of ziprasidone.

-

Toxicological Assessment: Evaluating the potential toxicity of this compound is necessary to understand any safety implications related to its presence as an impurity in ziprasidone formulations.

A thorough understanding of this compound is critical for ensuring the quality, safety, and efficacy of ziprasidone as a therapeutic agent. This technical guide serves as a foundational resource to encourage and guide further scientific inquiry into this compound.

References

- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ziprasidone - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Oxo Ziprasidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo ziprasidone, also known as keto-ziprasidone, is a key intermediate and a major impurity in the synthesis of the atypical antipsychotic drug, ziprasidone. Understanding its synthesis is crucial for controlling impurity profiles in the manufacturing of ziprasidone and for researchers investigating its pharmacological properties. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, including detailed experimental protocols, quantitative data, and characterization information.

Synthesis Pathway

The primary synthetic route to this compound involves the condensation of two key intermediates: 5-(2-chloroacetyl)-6-chloroindolin-2-one and 3-(1-piperazinyl)-1,2-benzisothiazole. This reaction is a nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic carbon of the chloroacetyl group.

The overall reaction scheme is depicted below:

Figure 1: Synthesis of this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of the necessary starting materials and this compound itself.

Synthesis of 5-(2-chloroacetyl)-6-chloroindolin-2-one

This intermediate is prepared via a Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Procedure:

-

To a stirred suspension of aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add 6-chlorooxindole portion-wise at a controlled temperature (typically 0-5 °C).

-

Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or HPLC).

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-(2-chloroacetyl)-6-chloroindolin-2-one.

Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole

This intermediate is synthesized by the reaction of 3-chloro-1,2-benzisothiazole with an excess of piperazine.

Experimental Procedure:

-

A mixture of 3-chloro-1,2-benzisothiazole and a molar excess of piperazine is heated in a suitable solvent (e.g., a high-boiling point alcohol or in the absence of a solvent at elevated temperatures).

-

The reaction is maintained at a high temperature (e.g., 120-150 °C) for several hours.

-

After completion, the reaction mixture is cooled, and the excess piperazine is removed (e.g., by vacuum distillation or by washing with water).

-

The crude product is then purified by recrystallization from a suitable solvent to yield 3-(1-piperazinyl)-1,2-benzisothiazole.

Synthesis of this compound

The final step is the condensation of the two prepared intermediates.

Experimental Procedure:

-

In a reaction vessel, a mixture of 5-(2-chloroacetyl)-6-chloroindolin-2-one, 3-(1-piperazinyl)-1,2-benzisothiazole, and a base (e.g., sodium carbonate) is suspended in a suitable solvent (e.g., cyclohexane).[1]

-

Catalytic amounts of sodium iodide and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) are added to the suspension.[1]

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress monitored by an appropriate analytical technique (e.g., HPLC).[1]

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with the reaction solvent and then with water to remove any inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., a mixture of a C1-C5 alcohol and a halogenated solvent) to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

| Parameter | Value | Reference |

| Starting Materials | ||

| 5-(2-chloroacetyl)-6-chloroindolin-2-one | 1.0 equivalent | General Stoichiometry |

| 3-(1-piperazinyl)-1,2-benzisothiazole | 1.0 - 1.2 equivalents | General Stoichiometry |

| Reaction Conditions | ||

| Base (Sodium Carbonate) | 2.0 - 3.0 equivalents | [1] |

| Solvent | Cyclohexane | [1] |

| Catalyst (Sodium Iodide) | Catalytic amount | [1] |

| Catalyst (TBAB) | Catalytic amount | [1] |

| Temperature | Reflux | [1] |

| Product | ||

| Yield | Variable, typically moderate to high | - |

| Purity (after purification) | >98% | - |

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption peaks for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Amide N-H stretch | ~3437 (broad) | [1] |

| Ketone C=O stretch | ~1732 | [1] |

| Amide C=O stretch | ~1716 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The expected molecular ion peak would correspond to its molecular formula, C₂₁H₁₉ClN₄O₂S.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₁₉ClN₄O₂S | [2] |

| Molecular Weight | 426.92 g/mol | [2] |

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound, from starting materials to the final purified product.

Figure 2: Synthesis workflow for this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound. The described pathway, involving the condensation of 5-(2-chloroacetyl)-6-chloroindolin-2-one and 3-(1-piperazinyl)-1,2-benzisothiazole, is a well-established method for obtaining this key intermediate. By following the outlined experimental protocols and utilizing the provided characterization data, researchers and drug development professionals can effectively synthesize and analyze this compound for their specific applications. Careful control of reaction conditions and purification procedures is paramount to achieving high purity and yield.

References

3-Oxo Ziprasidone: A Technical Guide on its Role as a Ziprasidone Metabolite and Related Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-oxo ziprasidone, a compound structurally related to the atypical antipsychotic drug ziprasidone. While primarily identified as a degradation product and impurity in pharmaceutical formulations, its potential role as a minor metabolite of ziprasidone is explored. This document consolidates available data on the chemical properties, metabolic pathways of the parent drug, and analytical methodologies for the detection and quantification of this compound. Detailed experimental protocols and visual diagrams of metabolic and analytical workflows are provided to support further research and drug development activities in this area.

Introduction to Ziprasidone Metabolism

Ziprasidone is an atypical antipsychotic agent extensively metabolized in humans, with less than 5% of the administered dose excreted unchanged.[1][2] The biotransformation of ziprasidone is complex, involving two primary enzymatic systems: aldehyde oxidase and cytochrome P450 (CYP) enzymes.[2]

The major metabolic pathways of ziprasidone are:

-

Reductive Metabolism: Primarily catalyzed by aldehyde oxidase, this pathway involves the reduction of the benzisothiazole ring to form dihydroziprasidone. This intermediate is subsequently S-methylated by thiol methyltransferase to yield S-methyldihydroziprasidone, a major circulating metabolite.[3]

-

Oxidative Metabolism: Mediated predominantly by CYP3A4, with a minor contribution from CYP1A2, this pathway leads to the formation of several oxidative metabolites, including ziprasidone sulfoxide and ziprasidone sulfone.[4][5]

-

N-Dealkylation: This pathway results in the formation of benzisothiazolyl-piperazine (BITP) and its subsequent metabolites.[1]

These pathways account for the majority of ziprasidone's clearance. The resulting metabolites are generally considered to have low affinity for dopamine D2 and serotonin 5-HT2 receptors and are unlikely to contribute significantly to the antipsychotic effect of the parent drug.[1]

This compound: Metabolite or Degradation Product?

This compound, also known as Ziprasidone Impurity B or Ziprasidone Related Compound B, is characterized by the introduction of a ketone group at the 3-position of the oxindole ring of the ziprasidone molecule.[6][7]

While the primary metabolic pathways of ziprasidone have been extensively studied and do not prominently feature this compound, its formation through oxidative processes cannot be entirely ruled out. Forced degradation studies have demonstrated that ziprasidone is susceptible to oxidation, which can lead to the formation of this compound.[8] This suggests a potential for in vivo formation via oxidative enzymes, although it is not considered a major metabolic route. Currently, this compound is primarily classified as a process-related impurity and degradation product in ziprasidone drug substances and products.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 5-[2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione | [6] |

| Synonyms | Ziprasidone Impurity B, Ziprasidone Related Compound B | [2][9] |

| Molecular Formula | C₂₁H₁₉ClN₄O₂S | [2] |

| Molecular Weight | 426.92 g/mol | [2] |

| CAS Number | 1159977-56-6 | [6] |

Metabolic and Degradation Pathways

The established metabolic pathways of ziprasidone primarily involve reduction and sulfoxidation. The formation of this compound is more closely linked to oxidative degradation.

Experimental Protocols

This section details the methodologies for the analysis of this compound, primarily in the context of stability-indicating assays for ziprasidone drug products. These methods can be adapted for the analysis of biological matrices with appropriate sample preparation.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating HPLC method is crucial for separating ziprasidone from its potential impurities and degradation products, including this compound.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH 4.5) and acetonitrile. A typical starting ratio could be 70:30 (buffer:acetonitrile).[1] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 247 nm[1] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled at 25-30 °C |

Standard and Sample Preparation:

-

Standard Solution: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water).

-

Sample Solution: For drug product analysis, dissolve the sample in the diluent to achieve a known concentration of ziprasidone. For biological samples (plasma, urine), a validated extraction method (e.g., solid-phase extraction or liquid-liquid extraction) is required to remove interfering substances and concentrate the analyte.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and specificity, especially in complex biological matrices, a UPLC-MS/MS method is recommended.

UPLC Conditions:

| Parameter | Condition |

| Column | UPLC BEH C18 or equivalent (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A gradient of mobile phase A (e.g., 0.01 M ammonium acetate, pH 5.0) and mobile phase B (acetonitrile).[4] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 1-5 µL |

| Column Temperature | 30-40 °C |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 427.1 (for [M+H]⁺ of this compound) |

| Product Ion (Q3) | Specific fragment ions of this compound (to be determined by infusion of a reference standard) |

| Collision Energy | Optimized for the specific precursor-to-product ion transition |

Quantitative Data

Currently, there is a lack of published quantitative data on the in vivo concentrations of this compound in human or animal plasma, urine, or other biological matrices. Its presence is typically monitored and controlled as an impurity in the drug substance and final drug product, with acceptance criteria set according to regulatory guidelines (e.g., ICH).

Pharmacological and Toxicological Profile

The pharmacological and toxicological properties of this compound have not been extensively studied. As a structurally related impurity, its potential to contribute to the overall pharmacological effect or toxicity of ziprasidone is a consideration in drug development and safety assessment. However, without specific data, its activity remains uncharacterized.

Conclusion

This compound is a known impurity and degradation product of the atypical antipsychotic ziprasidone. While its formation through oxidative pathways suggests a potential for it to be a minor metabolite, there is currently no direct in vivo evidence to support this. The analytical methods outlined in this guide provide a framework for the detection and quantification of this compound, which is essential for quality control of ziprasidone formulations. Further research is warranted to investigate the potential in vivo formation of this compound, its pharmacokinetic profile, and its pharmacological and toxicological significance. This will provide a more complete understanding of the overall disposition and safety profile of ziprasidone.

References

- 1. ijddr.in [ijddr.in]

- 2. Stability-indicating RP-UPLC method for ziprasidone HCl assay. [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro degradation of ziprasidone in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Related Substances of Ziprasidone [cjph.com.cn]

- 8. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of ziprasidone to its major metabolite, S-methyldihydroziprasidone: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Ziprasidone to 3-Oxo-ziprasidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziprasidone, an atypical antipsychotic, undergoes extensive metabolism in vitro through two primary pathways: oxidation mediated by cytochrome P450 3A4 (CYP3A4) and reduction catalyzed by aldehyde oxidase. This technical guide provides an in-depth overview of the in vitro metabolism of ziprasidone, with a particular focus on the formation of its metabolite, 3-Oxo-ziprasidone. While the precise enzymatic pathway for the formation of 3-Oxo-ziprasidone is not definitively established in the literature, it is hypothesized to be a product of oxidative metabolism, likely mediated by CYP3A4. This document summarizes key quantitative data, details experimental protocols for studying ziprasidone metabolism in vitro, and provides visualizations of the metabolic pathways.

Introduction

Ziprasidone is an established therapeutic agent for the treatment of schizophrenia and bipolar disorder. Its clinical efficacy and safety profile are influenced by its pharmacokinetic properties, particularly its metabolic clearance. In humans, less than 5% of an administered dose of ziprasidone is excreted unchanged, indicating that metabolism is the primary route of elimination.[1][2][3] In vitro studies using human liver preparations have been instrumental in elucidating the enzymatic pathways responsible for its biotransformation.

Two major enzyme systems are implicated in the metabolism of ziprasidone:

-

Cytochrome P450 3A4 (CYP3A4): This enzyme is responsible for the oxidative metabolism of ziprasidone, accounting for approximately one-third of its metabolic clearance.[2][3] Key oxidative metabolites include ziprasidone sulphoxide and ziprasidone sulphone.[4][5]

-

Aldehyde Oxidase (AO): This cytosolic enzyme catalyzes the reductive metabolism of ziprasidone, which is the predominant pathway, accounting for about two-thirds of its clearance.[2][3] This pathway leads to the formation of S-methyldihydroziprasidone.[6]

This guide specifically addresses the formation of 3-Oxo-ziprasidone , a known impurity and metabolite of ziprasidone.[7][8][9] Based on its structure, 3-Oxo-ziprasidone is likely formed through an oxidative pathway.

Quantitative Data on Ziprasidone Metabolism

The following tables summarize the available quantitative data for the in vitro metabolism of ziprasidone.

Table 1: Kinetic Parameters for the Formation of Major Ziprasidone Metabolites

| Metabolite | Enzyme | In Vitro System | K_m_ (µM) | V_max_ (nmol/mg protein/min) | Citation |

| Ziprasidone Sulphoxide/Sulphone | CYP3A4 | Human Liver Microsomes | 235 | 1.14 | [4][5] |

| Ziprasidone Metabolism | CYP3A4.1 | Recombinant CYP3A4 | 5.04 ± 1.96 | 28.98 ± 4.56 (pmol/min/pmol) | [10] |

| Dihydroziprasidone | Aldehyde Oxidase | Human Liver Cytosol | 3.9 | 0.24 |

Table 2: In Vitro Inhibition of Cytochrome P450 Isoforms by Ziprasidone

| CYP Isoform | K_i_ (µM) | Citation |

| CYP2D6 | 6.9 - 16 | [4][5] |

| CYP3A4 | 64 - 80 | [4][5] |

Experimental Protocols

This section outlines detailed methodologies for key experiments in the study of in vitro ziprasidone metabolism.

In Vitro Metabolism of Ziprasidone in Human Liver Microsomes (HLM)

This protocol is designed to identify CYP-mediated metabolites and determine the kinetic parameters of their formation.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

Ziprasidone

-

[¹⁴C]-Ziprasidone (for kinetic studies)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Human liver microsomes (final protein concentration, e.g., 0.2-0.5 mg/mL)

-

Ziprasidone or [¹⁴C]-Ziprasidone (at various concentrations, e.g., 10-200 µM for kinetic studies)

-

Phosphate buffer (to final volume)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 5-60 minutes).

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify ziprasidone and its metabolites.

-

Data Analysis: For kinetic studies, determine the K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation or using Lineweaver-Burk plots.[4][5]

In Vitro Metabolism of Ziprasidone in Human Liver Cytosol

This protocol is used to investigate the role of cytosolic enzymes, such as aldehyde oxidase, in ziprasidone metabolism.

Materials:

-

Human liver cytosol (pooled from multiple donors)

-

Ziprasidone

-

S-adenosylmethionine (SAM) (for methylation reactions)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: Prepare the incubation mixture containing:

-

Human liver cytosol (final protein concentration, e.g., 1 mg/mL)

-

Ziprasidone

-

Phosphate buffer

-

SAM (if investigating subsequent methylation)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation and Incubation: The reaction is typically initiated by the addition of the substrate (ziprasidone) and incubated at 37°C.

-

Termination of Reaction: Stop the reaction with ice-cold acetonitrile.

-

Sample Preparation and Analysis: Follow the same steps as described for the HLM protocol.

Visualization of Metabolic Pathways

The following diagrams illustrate the known and proposed metabolic pathways of ziprasidone.

Caption: Proposed metabolic pathway of ziprasidone to 3-Oxo-ziprasidone.

Caption: General experimental workflow for in vitro metabolism studies.

Discussion

The in vitro metabolism of ziprasidone is a complex process involving both oxidative and reductive pathways. CYP3A4 is the primary enzyme responsible for the formation of oxidative metabolites, including ziprasidone sulphoxide and sulphone.[4][5] The major metabolic route, however, is the reductive pathway catalyzed by aldehyde oxidase, leading to S-methyldihydroziprasidone.[6]

Conclusion

This technical guide has summarized the current understanding of the in vitro metabolism of ziprasidone, with a focus on the formation of 3-Oxo-ziprasidone. The key roles of CYP3A4 and aldehyde oxidase in the overall clearance of ziprasidone have been highlighted, and quantitative data and detailed experimental protocols have been provided. While the formation of 3-Oxo-ziprasidone is likely a CYP3A4-mediated oxidative process, further research is warranted to confirm this pathway and to quantify its contribution to the overall metabolism of ziprasidone. This information is valuable for researchers and professionals involved in drug development and optimization of antipsychotic therapies.

References

- 1. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the major human liver cytochrome P450 isoform(s) responsible for the formation of the primary metabolites of ziprasidone and prediction of possible drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. Identification of the major human liver cytochrome P450 isoform(s) responsible for the formation of the primary metabolites of ziprasidone and prediction of possible drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Impact of CYP3A4 functional variability on ziprasidone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of CYP3A4 functional variability on ziprasidone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Impact of CYP3A4 functional variability on ziprasidone metabolism [frontiersin.org]

The Role of Cytochrome P450 3A4 in the Metabolic Activation of Ziprasidone to its Oxidative Metabolites

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ziprasidone, an atypical antipsychotic, undergoes extensive metabolism in humans, with cytochrome P450 3A4 (CYP3A4) playing a pivotal role in its oxidative transformation. This technical guide delineates the function of CYP3A4 in the formation of ziprasidone's primary oxidative metabolites, ziprasidone sulfoxide and ziprasidone sulfone. It provides a comprehensive overview of the metabolic pathways, quantitative kinetic data, and detailed experimental protocols for studying these biotransformations. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the metabolism and potential drug-drug interactions of ziprasidone.

Introduction

Ziprasidone is subject to complex metabolic processes in the body, with less than 5% of the administered dose being excreted as the unchanged drug.[1][2] The metabolism of ziprasidone is primarily carried out by two main enzyme systems: aldehyde oxidase, which is responsible for the major reductive pathway, and the cytochrome P450 system, which mediates oxidative metabolism.[1][2][3] Among the CYP enzymes, CYP3A4 has been identified as the principal isoform responsible for the oxidation of ziprasidone.[4][5][6] These oxidative pathways, mediated by CYP3A4, account for approximately one-third of the total metabolic clearance of ziprasidone.[1][2] The primary products of this oxidative metabolism are ziprasidone sulfoxide and ziprasidone sulfone.[5][7][8] While the term "3-Oxo ziprasidone" is not the standard nomenclature, it is plausible that it refers to one of these major oxidative metabolites, most likely ziprasidone sulfoxide, given its prominence.

Ziprasidone Metabolic Pathways

Ziprasidone is metabolized via three main routes, leading to the formation of four major circulating metabolites.[9] The oxidative pathways, which are the focus of this guide, are primarily catalyzed by CYP3A4 and result in the formation of ziprasidone sulfoxide and ziprasidone sulfone.[4][5][7][8]

Quantitative Data on CYP3A4-Mediated Metabolism

The kinetics of ziprasidone oxidation to its sulfoxide and sulfone metabolites have been investigated using human liver microsomes (HLM) and recombinant CYP3A4 enzymes. The following table summarizes the key quantitative data from these studies.

| System | Metabolite(s) Measured | Km (μM) | Vmax (nmol/mg protein/min) | Vmax (pmol/min/pmol CYP) | Reference(s) |

| Human Liver Microsomes | Ziprasidone Sulfoxide (+ Ziprasidone Sulfone) | 235 | 1.14 | - | [5] |

| Recombinant CYP3A4.1 | Ziprasidone Metabolite (unspecified) | 5.04 ± 1.96 | - | 28.98 ± 4.56 | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the role of CYP3A4 in ziprasidone metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the kinetics of ziprasidone metabolism in a system that contains a mixture of liver enzymes.

Objective: To determine the apparent Michaelis-Menten constants (Km and Vmax) for the formation of ziprasidone's oxidative metabolites.

Materials:

-

Human liver microsomes (HLM)

-

[14C]-Ziprasidone (or unlabeled ziprasidone with a validated analytical method)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Stopping solution (e.g., ice-cold acetonitrile or methanol)

-

Incubator/water bath (37°C)

-

Centrifuge

-

Analytical instrumentation (e.g., LC-MS/MS or HPLC with radiometric detection)

Procedure:

-

Prepare a master mix containing the potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Aliquots of HLM are pre-warmed at 37°C for a few minutes.

-

The reaction is initiated by adding various concentrations of ziprasidone (e.g., 10-200 µM) to the pre-warmed microsome mixture.[5]

-

The reaction mixtures are incubated at 37°C with gentle shaking for a predetermined time that ensures linear reaction velocity (e.g., 5 minutes).[5]

-

The reaction is terminated by adding a stopping solution, such as ice-cold acetonitrile.

-

The terminated reaction mixtures are centrifuged to pellet the proteins.

-

The supernatant is collected and analyzed for the presence of ziprasidone metabolites using a validated analytical method.

-

The rate of metabolite formation is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

Metabolism using Recombinant CYP3A4

This protocol utilizes a specific CYP isoform to confirm its role in the metabolism of ziprasidone.

Objective: To determine the kinetic parameters of ziprasidone metabolism by a specific CYP enzyme, in this case, CYP3A4.

Materials:

-

Recombinant human CYP3A4 enzyme (e.g., in baculosomes)

-

Cytochrome b5 (to enhance CYP3A4 activity)

-

Ziprasidone

-

Potassium phosphate buffer (pH 7.4)

-

NADPH

-

Stopping solution (e.g., ice-cold acetonitrile)

-

Incubator/water bath (37°C)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

An incubation mixture is prepared containing the recombinant CYP3A4 enzyme, cytochrome b5, and buffer.

-

The mixture is pre-incubated at 37°C.

-

The reaction is initiated by adding a range of ziprasidone concentrations (e.g., 1.25–10 μM) and NADPH.[4]

-

The incubation is carried out at 37°C for a specified time.

-

The reaction is stopped with an organic solvent.

-

Samples are processed (e.g., centrifugation) and the supernatant is analyzed for metabolite formation.

-

Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten model.

Conclusion

CYP3A4 is a key enzyme in the oxidative metabolism of ziprasidone, leading to the formation of ziprasidone sulfoxide and ziprasidone sulfone. This pathway accounts for a significant portion of the drug's overall clearance. Understanding the kinetics and mechanisms of this metabolic route is crucial for predicting potential drug-drug interactions and for the safe and effective use of ziprasidone in clinical practice. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricacies of ziprasidone metabolism.

References

- 1. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scite.ai [scite.ai]

- 4. Impact of CYP3A4 functional variability on ziprasidone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the major human liver cytochrome P450 isoform(s) responsible for the formation of the primary metabolites of ziprasidone and prediction of possible drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and excretion of the novel antipsychotic drug ziprasidone in rats after oral administration of a mixture of 14C- and 3H-labeled ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

Foundational Research on Ziprasidone Degradation Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the degradation products of ziprasidone, an atypical antipsychotic medication. Understanding the degradation pathways and the formation of impurities under various stress conditions is critical for ensuring the safety, efficacy, and stability of ziprasidone drug products. This document summarizes key findings on degradation pathways, presents experimental protocols for stress testing, and offers quantitative data on the formation of degradation products.

Introduction to Ziprasidone and Its Stability

Ziprasidone is a psychotropic agent belonging to the benzisothiazolyl piperazine class, indicated for the treatment of schizophrenia and bipolar disorder.[1] Its chemical structure, 5-[2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, is susceptible to degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation products that may arise during the manufacturing process, storage, and administration of the drug. These studies also help in the development of stability-indicating analytical methods.

Known Degradation Pathways of Ziprasidone

Forced degradation studies have revealed that ziprasidone is susceptible to degradation under basic, oxidative, and photolytic conditions, with milder degradation observed under thermal and acidic stress.[2] The primary sites of degradation on the ziprasidone molecule are the lactam ring of the oxindole moiety and the piperazine ring.

The main degradation pathways identified through various studies include:

-

Hydrolysis: Base-catalyzed hydrolysis is a significant degradation pathway for ziprasidone.[2] This process can lead to the opening of the lactam ring.

-

Oxidation: Ziprasidone is susceptible to oxidation, which can result in the formation of N-oxides and other oxidative degradation products.[3]

-

Photodegradation: Exposure to light can induce the formation of various photoproducts. One identified mechanism involves the keto-enol tautomerism of the oxindole moiety.[4]

Below is a conceptual diagram illustrating the major stress conditions leading to the degradation of ziprasidone and the formation of various degradation products.

Quantitative Analysis of Degradation Products

The extent of ziprasidone degradation varies significantly with the applied stress condition. The following table summarizes the quantitative data on ziprasidone degradation and the formation of its impurities under different stress conditions as reported in the literature. It is important to note that the specific degradation products and their quantities can vary based on the exact experimental conditions.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Ziprasidone | Major Degradation Products Identified | Reference |

| Acidic Hydrolysis | 0.1N HCl | 4 h | 80°C | No major degradation | Not specified | [5] |

| Basic Hydrolysis | 0.1N NaOH | 1 h | 80°C | 12.1% | One major unknown degradant | [5] |

| Oxidative Stress | 30% H₂O₂ | 0.5 h | 80°C | 10.2% | One major unknown degradant | [5] |

| Thermal Stress | Solid State | 10 days | 105°C | 0.12% | Not specified | [5] |

| Photolytic Stress | UV Light | 10 days | Ambient | 0.15% | Not specified | [5] |

Note: The table provides a summary of available data. The term "Not specified" indicates that the specific degradation products were not detailed in the referenced study.

Experimental Protocols for Forced Degradation Studies

This section provides a general framework for conducting forced degradation studies on ziprasidone, based on methodologies reported in the scientific literature.[3][5][6]

General Sample Preparation

A stock solution of ziprasidone hydrochloride is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as a mixture of methanol and water, to a concentration of approximately 1 mg/mL.

Stress Conditions

-

Acidic Degradation:

-

To 1 mL of the ziprasidone stock solution, add 1 mL of 0.1N hydrochloric acid.

-

Reflux the solution at 80°C for 4 hours.

-

After cooling, neutralize the solution with an appropriate volume of 0.1N sodium hydroxide.

-

Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.

-

-

Basic Degradation:

-

To 1 mL of the ziprasidone stock solution, add 1 mL of 0.1N sodium hydroxide.

-

Reflux the solution at 80°C for 1 hour.

-

After cooling, neutralize the solution with an appropriate volume of 0.1N hydrochloric acid.

-

Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the ziprasidone stock solution, add 1 mL of 30% hydrogen peroxide.

-

Heat the solution at 80°C for 30 minutes.

-

After cooling, dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.

-

-

Thermal Degradation:

-

Keep the solid ziprasidone API in a petri dish in a hot air oven at 105°C for 10 days.

-

After the specified time, dissolve an appropriate amount of the solid in the mobile phase to achieve a final concentration of approximately 100 µg/mL for analysis.

-

-

Photolytic Degradation:

-

Expose the solid ziprasidone API to UV light (254 nm) in a photostability chamber for 10 days.

-

After exposure, dissolve an appropriate amount of the solid in the mobile phase to achieve a final concentration of approximately 100 µg/mL for analysis.

-

Analytical Methodology

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying ziprasidone from its degradation products.

-

Chromatographic System: A typical HPLC system consists of a pump, an autosampler, a column oven, and a photodiode array (PDA) detector.

-

Column: A C18 column (e.g., Waters Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used.[5]

-

Mobile Phase: A gradient elution is often employed using a mixture of a buffer (e.g., 0.01M ammonium acetate, pH 5.0) and an organic solvent like acetonitrile.[5]

-

Flow Rate: A typical flow rate is 0.2 mL/min.[5]

-

Detection: The eluent is monitored at a wavelength of 254 nm.[5]

-

Mass Spectrometry (MS) Detection: For structural elucidation of degradation products, a mass spectrometer can be coupled with the HPLC system (LC-MS).

The following diagram illustrates a general experimental workflow for the forced degradation and analysis of ziprasidone.

Conclusion

This technical guide has summarized the foundational research on the degradation products of ziprasidone. The information presented highlights the susceptibility of ziprasidone to degradation under various stress conditions, particularly basic hydrolysis and oxidation. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and scientists in the field of drug development and quality control. Further research is warranted to fully characterize all degradation products and to establish their potential toxicological profiles. A thorough understanding of ziprasidone's stability is paramount for the development of robust formulations and for ensuring patient safety.

References

- 1. ijddr.in [ijddr.in]

- 2. researchgate.net [researchgate.net]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. PHOTOSTABILITY STUDY AND IDENTIFICATION OF PHOTODEGRADATION PRODUCTS OF ZIPRASIDONE BY UHPLC-DAD/ESI-Q-TOF | Semantic Scholar [semanticscholar.org]

- 5. tsijournals.com [tsijournals.com]

- 6. ptfarm.pl [ptfarm.pl]

Exploratory Studies on the Pharmacology of 3-Oxo Ziprasidone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the current pharmacological understanding of 3-Oxo ziprasidone, a known impurity and potential metabolite of the atypical antipsychotic, ziprasidone. While extensive pharmacological data for ziprasidone is readily available, specific research on the biological activities of this compound is limited in publicly accessible literature. This document summarizes the known information on this compound, presents a detailed pharmacological profile of the parent compound, ziprasidone, for comparative context, and outlines standard experimental protocols that would be necessary to fully characterize the pharmacology of this compound. The guide also includes visualizations of relevant signaling pathways and experimental workflows to aid in research and development efforts.

Introduction to this compound

This compound, also identified as Ziprasidone EP Impurity B and Ziprasidone Related Compound B, is a substance related to the atypical antipsychotic drug ziprasidone.[1][2] Its chemical structure is 5-[2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione, with a molecular formula of C21H19ClN4O2S and a molecular weight of 426.92 g/mol .[2][3] It is cataloged with the CAS Number 1159977-56-6.[1][2] While its existence as a manufacturing impurity is documented, comprehensive studies detailing its pharmacological activity, including receptor binding affinity, functional efficacy, and pharmacokinetic profile, are not widely published. This lack of data necessitates a foundational approach to its study, leveraging the well-established pharmacology of the parent compound, ziprasidone.

Pharmacology of Ziprasidone (Parent Compound)

Ziprasidone is a potent antipsychotic agent with a well-characterized multi-receptor binding profile, which is believed to be the basis for its therapeutic efficacy in schizophrenia and bipolar disorder.[4][5] Its mechanism of action is thought to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2A (5HT2A) receptor antagonism.[6][7]

Receptor Binding Affinities

Ziprasidone exhibits high affinity for a range of neurotransmitter receptors. Quantitative data on its binding affinities are summarized in the table below.

| Receptor | Ki (nM) | Reference |

| Dopamine D2 | 4.8 | [6] |

| Dopamine D3 | 7.2 | [6] |

| Serotonin 5-HT2A | 0.4 | [6] |

| Serotonin 5-HT2C | 1.3 | [6] |

| Serotonin 5-HT1A | 3.4 | [6] |

| Serotonin 5-HT1D | 2.3 | [6] |

| Histamine H1 | 47 | [6] |

| Adrenergic α1 | 10 | [6] |

| Serotonin Transporter (SERT) | - | [6] |

| Norepinephrine Transporter (NET) | - | [6] |

Note: Ki values represent the concentration of the drug that binds to 50% of the receptors. Lower values indicate higher binding affinity. Data is for the parent compound, ziprasidone.

Signaling Pathways

The therapeutic effects of ziprasidone are attributed to its modulation of several key signaling pathways in the central nervous system. The primary proposed mechanism involves the antagonism of D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia. Concurrently, its potent 5-HT2A antagonism in the mesocortical pathway is believed to increase dopamine release, potentially improving negative and cognitive symptoms.[5]

Pharmacokinetics

The pharmacokinetic profile of ziprasidone has been extensively studied in humans.

| Parameter | Value | Reference |

| Bioavailability (oral, with food) | ~60% | [8] |

| Time to Peak Plasma Concentration (Tmax) | 6-8 hours (oral) | [8] |

| Protein Binding | >99% | [5] |

| Elimination Half-life | ~7 hours (oral) | [8] |

| Metabolism | Hepatic (primarily via aldehyde oxidase and glutathione reduction, with minor CYP3A4 involvement) | [5][9] |

| Major Metabolites | Ziprasidone sulfoxide, Ziprasidone sulfone, S-methyl-dihydroziprasidone | [9] |

Note: Pharmacokinetic parameters are for the parent compound, ziprasidone.

Known Metabolites of Ziprasidone and Their Activity

Ziprasidone undergoes extensive metabolism, and several metabolites have been identified. The major circulating metabolites are ziprasidone sulfoxide and ziprasidone sulfone.[9] Crucially, studies have indicated that these major metabolites possess significantly lower affinity for D2 and 5-HT2A receptors compared to the parent drug and are therefore considered pharmacologically inactive.[10] The potential for this compound to be a minor metabolite exists, but its pharmacological contribution, if any, remains uncharacterized.

Proposed Experimental Protocols for this compound

To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo studies are necessary. The following protocols are standard methodologies for such investigations.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Methodology:

-

Receptor Source: Utilize cell lines stably expressing recombinant human receptors (e.g., D2, 5-HT2A, H1, α1, etc.) or prepared animal brain tissue homogenates.

-

Radioligand: Employ a specific radioligand for each receptor being assayed (e.g., [3H]spiperone for D2 receptors).

-

Assay:

-

Incubate the receptor preparation with the radioligand and varying concentrations of this compound.

-

Separate bound from free radioligand via rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the half-maximal inhibitory concentration (IC50) from the competition binding curves.

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at key receptors.

Methodology:

-

Cell-Based Assays: Utilize cell lines expressing the receptor of interest and a reporter system (e.g., cAMP for Gs/Gi-coupled receptors, calcium flux for Gq-coupled receptors).

-

Procedure:

-

Antagonist Activity: Pre-incubate cells with varying concentrations of this compound, followed by stimulation with a known agonist.

-

Agonist Activity: Incubate cells with varying concentrations of this compound alone.

-

-

Measurement: Measure the reporter signal (e.g., luminescence, fluorescence).

-

Data Analysis: Generate dose-response curves to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model.

Methodology:

-

Animal Model: Use a relevant species, such as Sprague-Dawley rats.

-

Dosing: Administer a single dose of this compound via relevant routes (e.g., oral and intravenous).

-

Sample Collection: Collect blood samples at various time points post-dosing.

-

Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

-

Pharmacokinetic Analysis: Calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using non-compartmental analysis.

Conclusion and Future Directions

This compound is a known impurity of ziprasidone with a defined chemical structure. However, a significant knowledge gap exists regarding its pharmacological properties. While the parent compound, ziprasidone, has a well-documented and complex pharmacology, its major metabolites are considered inactive. To ascertain the potential biological effects of this compound, a systematic evaluation using standard in vitro and in vivo pharmacological assays is imperative. The experimental protocols outlined in this whitepaper provide a roadmap for such an investigation. Future research should focus on determining the receptor binding profile, functional activity, and pharmacokinetic characteristics of this compound to fully understand its potential contribution to the overall pharmacological and toxicological profile of ziprasidone. Such studies are crucial for ensuring the safety and efficacy of ziprasidone-containing pharmaceutical products.

References

- 1. veeprho.com [veeprho.com]

- 2. Ziprasidone EP Impurity - B | Manasa Life Sciences [manasalifesciences.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ziprasidone - Wikipedia [en.wikipedia.org]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Single- and multiple-dose pharmacokinetics of ziprasidone in healthy young and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 3-Oxo-ziprasidone: An In-depth Technical Guide

Disclaimer: This document aims to provide a comprehensive overview of the available toxicological information for 3-Oxo-ziprasidone. However, a thorough review of publicly available scientific literature and regulatory documents reveals a significant lack of specific toxicological data for this particular metabolite. The majority of the available information pertains to the parent compound, ziprasidone. Therefore, this guide will first address the data gap for 3-Oxo-ziprasidone, followed by a detailed summary of the metabolism of ziprasidone and the established toxicological profile of the parent drug, which may provide context for potential areas of toxicological concern.

3-Oxo-ziprasidone: A Data Gap in Toxicology

Despite extensive searches of scientific databases and regulatory agency websites, no specific studies detailing the toxicological profile of 3-Oxo-ziprasidone were identified. This compound is listed as "Ziprasidone Impurity B" by some chemical suppliers, suggesting it may be a minor metabolite or a manufacturing impurity.[1] Without dedicated studies, it is not possible to provide quantitative toxicological data, detailed experimental protocols, or specific signaling pathways related to the toxicity of 3-Oxo-ziprasidone.

Metabolism of Ziprasidone

To understand the context of 3-Oxo-ziprasidone, it is essential to review the metabolic pathways of the parent drug, ziprasidone. Ziprasidone is extensively metabolized in the liver, with less than 5% of the administered dose excreted as the unchanged drug.[2][3] The primary metabolic routes are mediated by aldehyde oxidase and, to a lesser extent, by the cytochrome P450 enzyme CYP3A4.[3][4]

The major circulating metabolites of ziprasidone have been identified as:

-

Benzisothiazole (BITP) sulphoxide

-

BITP-sulphone

-

Ziprasidone sulphoxide

These major metabolites have been found to have significantly lower affinity for dopamine D2 and serotonin 5HT2A receptors compared to ziprasidone, suggesting they are unlikely to contribute to the therapeutic effects of the drug.[2]

The following diagram illustrates the main metabolic pathways of ziprasidone.

Toxicological Profile of Ziprasidone

Given the absence of data for 3-Oxo-ziprasidone, the toxicological profile of the parent compound, ziprasidone, is presented below. This information provides a framework for potential toxicological endpoints that could be relevant for its metabolites.

In cases of overdose, the most commonly reported adverse effects of ziprasidone include drowsiness, tachycardia (rapid heart rate), and extrapyramidal symptoms.[7][8] While ziprasidone has been associated with QTc interval prolongation at therapeutic doses, clinically significant prolongation is infrequent in overdose situations.[7][9]

Ziprasidone has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. While some in vitro assays showed positive results for gene mutation and chromosomal aberrations, in vivo studies in animals did not indicate a genotoxic risk.[10] Long-term carcinogenicity studies in rats and mice have not shown evidence of a carcinogenic potential.[11]

Animal studies have indicated developmental toxicity, including potential teratogenic effects at doses similar to human therapeutic doses.[10] There is limited data on the use of ziprasidone in pregnant women, and it should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus.[12]

-

Cardiovascular Effects: Ziprasidone is known to cause a dose-related prolongation of the QTc interval, which can increase the risk of a serious heart rhythm abnormality called Torsades de Pointes.[7][12][13] It is contraindicated in patients with a known history of QT prolongation and in combination with other drugs that prolong the QTc interval.[12][14]

-

DRESS Syndrome: In rare cases, ziprasidone has been associated with Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), a severe and potentially life-threatening skin reaction.[15]

-

Neuroleptic Malignant Syndrome (NMS): Like other antipsychotic drugs, ziprasidone carries a risk of NMS, a rare but serious neurological condition.

-

Metabolic Effects: Compared to some other atypical antipsychotics, ziprasidone is associated with a lower risk of weight gain and adverse metabolic effects such as hyperglycemia and dyslipidemia.[16]

Experimental Protocols

As no specific toxicological studies for 3-Oxo-ziprasidone have been identified, it is not possible to provide detailed experimental protocols. For the parent compound, ziprasidone, standard methodologies for assessing acute toxicity, genotoxicity (e.g., Ames test, in vitro chromosomal aberration assay, in vivo micronucleus test), carcinogenicity (long-term rodent bioassays), and reproductive toxicity were likely followed as per international guidelines (e.g., OECD, ICH).

Conclusion

There is a significant gap in the publicly available scientific literature regarding the toxicological profile of 3-Oxo-ziprasidone. While its existence as a chemical entity is confirmed, its role as a metabolite and its potential toxicity remain uncharacterized. The information provided on the metabolism and toxicology of the parent drug, ziprasidone, offers a broad overview of the potential areas of concern for any of its metabolites. However, it is crucial to emphasize that these findings cannot be directly extrapolated to 3-Oxo-ziprasidone. Further research is necessary to elucidate the specific toxicological properties of this compound. Researchers, scientists, and drug development professionals should be aware of this data gap when evaluating the overall safety profile of ziprasidone.

References

- 1. scbt.com [scbt.com]

- 2. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ziprasidone - Wikipedia [en.wikipedia.org]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. medline.com [medline.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. sefap.it [sefap.it]

- 16. Ziprasidone Hydrocloride: What Role in the Management of Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of 3-Oxo Ziprasidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] During its synthesis and storage, or as a result of degradation, various impurities can form. One such critical impurity is 3-Oxo ziprasidone, also known as Ziprasidone Impurity B[2][3][4]. The presence and quantity of this impurity must be carefully monitored to ensure the safety and efficacy of the drug product. This document provides detailed application notes and protocols for the development and validation of an analytical method for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

The method described herein is a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method, which is capable of separating this compound from ziprasidone and other related substances.[5][6]

Chemical Relationship between Ziprasidone and this compound

This compound is an oxidation product of ziprasidone. The formation of this impurity can be accelerated under oxidative stress conditions.[7] The chemical structures are shown below.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Ziprasidone Impurity B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Ziprasidone Impurity B (5-[2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione), a potential impurity in Ziprasidone drug substance and product. The developed method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing of Ziprasidone.

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. As with any pharmaceutical product, the presence of impurities can affect the safety and efficacy of the drug. Therefore, it is crucial to monitor and control the levels of impurities in both the active pharmaceutical ingredient (API) and the final dosage form.[1][2] Ziprasidone Impurity B, also known as Ziprasidone USP Related Compound B, is a potential process-related impurity or degradation product.[3][4][5] This document provides a detailed protocol for a validated HPLC-UV method for the reliable quantification of this impurity.

Experimental

Materials and Reagents

-

Ziprasidone and Ziprasidone Impurity B reference standards were sourced from a reputable supplier.

-

HPLC grade acetonitrile and methanol were purchased from a commercial vendor.

-

Analytical reagent grade monobasic potassium phosphate and phosphoric acid were used to prepare the mobile phase buffer.[6]

-

High purity water was generated using a water purification system.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector was used for this analysis. The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Reversed-phase C18, 4.6 mm x 150 mm, 5 µm packing (e.g., Zorbax SB-C18) |

| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| UV Detection | 229 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Preparation of Solutions

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

-

Standard Stock Solution of Ziprasidone Impurity B (100 µg/mL): Accurately weigh about 10 mg of Ziprasidone Impurity B reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

Standard Solution (1 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.

-

Sample Solution (for a target concentration of 1000 µg/mL of Ziprasidone): Accurately weigh an amount of the test sample equivalent to 100 mg of Ziprasidone into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with diluent.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters included system suitability, specificity, linearity, accuracy, precision, robustness, and limit of detection (LOD) and quantification (LOQ).

System Suitability

System suitability was evaluated by injecting the standard solution five times. The acceptance criteria are presented in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% |

| % RSD of Retention Time | ≤ 1.0% |

Specificity (Forced Degradation)

Forced degradation studies were performed on Ziprasidone to demonstrate the stability-indicating nature of the method.[7][8][9] The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The chromatograms of the stressed samples were compared with those of the unstressed sample and a blank.

-

Acid Hydrolysis: 1 M HCl at 60°C for 2 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 1 hour.[8]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 2 hours.[7]

-

Thermal Degradation: 105°C for 24 hours.[7]

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The method was found to be specific as the peak of Ziprasidone Impurity B was well-resolved from the main peak of Ziprasidone and other degradation products.

Quantitative Data Summary

The quantitative data from the method validation experiments are summarized in the following tables.

Table 1: Linearity of Ziprasidone Impurity B

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 0.2 | 15.8 |

| 0.5 | 39.2 |

| 1.0 | 78.5 |

| 1.5 | 117.9 |

| 2.0 | 157.2 |

| Correlation Coefficient (r²) | 0.9998 |

| Linearity Equation | y = 78.6x - 0.12 |

Table 2: Accuracy (Recovery) of Ziprasidone Impurity B

| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 50% | 0.5 | 0.49 | 98.0% |

| 100% | 1.0 | 1.01 | 101.0% |

| 150% | 1.5 | 1.48 | 98.7% |

| Average % Recovery | 99.2% |

Table 3: Precision of Ziprasidone Impurity B

| Precision Type | Parameter | Result |

| Repeatability | % RSD of Peak Area | 0.85% |

| (n=6) | ||

| Intermediate | % RSD of Peak Area | 1.2% |

| (Inter-day, n=6) |

Table 4: LOD and LOQ of Ziprasidone Impurity B

| Parameter | Value (µg/mL) |

| LOD | 0.05 |

| LOQ | 0.15 |

Experimental Workflow and Diagrams

The overall workflow for the quantification of Ziprasidone Impurity B is depicted in the following diagram.

Caption: Experimental workflow for HPLC-UV quantification of Ziprasidone Impurity B.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust method for the quantification of Ziprasidone Impurity B in pharmaceutical samples. The method is validated to be specific, linear, accurate, and precise, meeting the requirements for routine quality control analysis.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Ziprasidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. alentris.org [alentris.org]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Ziprasidone EP Impurity - B | Manasa Life Sciences [manasalifesciences.com]

- 6. uspnf.com [uspnf.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 3-Oxo Ziprasidone in Human Plasma by LC-MS/MS

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 3-Oxo ziprasidone, a metabolite of the atypical antipsychotic drug ziprasidone, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of ziprasidone. The protocol includes procedures for plasma sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data and visualizations of the metabolic pathway and experimental workflow are provided to guide users in establishing this analytical method.

Introduction